2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride
Overview
Description
“2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine is widely used to convert ketones to enamines . Enamines derived from piperidine are substrates in the Stork enamine alkylation reaction .Physical and Chemical Properties Analysis
The compound is likely to be a solid at room temperature . The exact physical and chemical properties would depend on the specific structure and substituents of the compound.Scientific Research Applications
Toxicology and Environmental Impact
Research in toxicology and environmental science often investigates the behavior of compounds like "2-(4-aminopiperidin-1-yl)-N-phenylacetamide dihydrochloride" in various ecosystems and their potential effects on human health and the environment. Studies may focus on the degradation pathways, persistence in soil and water, and the effects on non-target organisms, highlighting the importance of understanding chemical behavior to mitigate environmental hazards (Islam et al., 2017; Magnoli et al., 2020).
Pharmacological Applications
In pharmacology, compounds with structures similar to "this compound" may be explored for their therapeutic potential, including their role as precursors in drug synthesis or as active pharmaceutical ingredients. Research might investigate their pharmacokinetics, metabolism, potential therapeutic effects, and mechanisms of action. For example, studies on paracetamol (acetaminophen) explore metabolism, genetic differences in drug response, and toxicity, providing insights into the safe and effective use of such compounds in medicine (Zhao & Pickering, 2011; Marzuillo et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-phenylacetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c14-11-6-8-16(9-7-11)10-13(17)15-12-4-2-1-3-5-12;;/h1-5,11H,6-10,14H2,(H,15,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOGUMKPIIDGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)NC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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